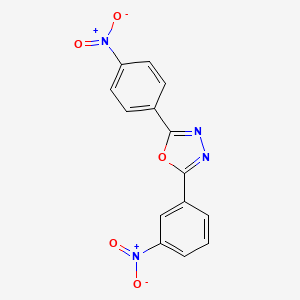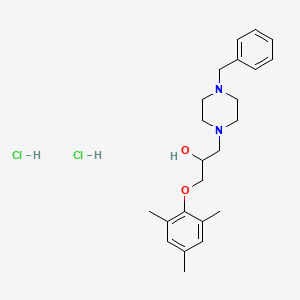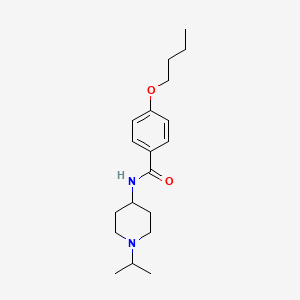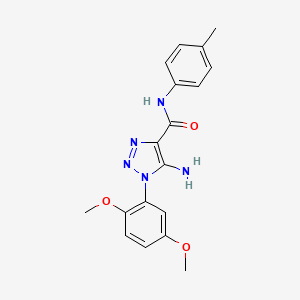![molecular formula C17H17N3O3 B5218292 2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5218292.png)
2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MBOA-NMP and is a derivative of N-phenyl-2-(2-oxoimidazolidin-1-yl) acetamide.
Mécanisme D'action
MBOA-NMP binds to the I1 imidazoline receptor subtype and activates downstream signaling pathways. This results in the inhibition of sympathetic nervous system activity and the reduction of blood pressure. MBOA-NMP has also been shown to increase insulin secretion and improve glucose tolerance in animal models.
Biochemical and Physiological Effects:
MBOA-NMP has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and insulin secretion, MBOA-NMP has been shown to improve cognitive function and reduce anxiety in animal models. MBOA-NMP has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MBOA-NMP has several advantages as a tool for scientific research. It is highly selective for the I1 imidazoline receptor subtype and has minimal off-target effects. MBOA-NMP is also stable and can be easily synthesized in large quantities. However, MBOA-NMP has some limitations for lab experiments. It has a short half-life and may require frequent dosing to maintain its effects. Additionally, MBOA-NMP has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established.
Orientations Futures
There are several future directions for research on MBOA-NMP. One area of interest is the role of imidazoline receptors in the regulation of glucose metabolism and the potential use of MBOA-NMP as a treatment for diabetes. Another area of interest is the neuroprotective effects of MBOA-NMP and its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action of MBOA-NMP and its potential therapeutic applications.
Méthodes De Synthèse
MBOA-NMP can be synthesized through a multi-step process that involves the reaction of 2-methylbenzoyl chloride with hydrazine to form 2-(2-methylbenzoyl)hydrazine. This intermediate is then reacted with N-(2-methylphenyl)-2-oxoacetamide to form MBOA-NMP. The synthesis of MBOA-NMP has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
MBOA-NMP has been studied for its potential use in scientific research as a tool to investigate the role of imidazoline receptors in various physiological and pathological conditions. Imidazoline receptors are a class of G protein-coupled receptors that are involved in the regulation of blood pressure, insulin secretion, and other physiological processes. MBOA-NMP has been shown to selectively activate the I1 imidazoline receptor subtype, which makes it a valuable tool for studying the function of this receptor.
Propriétés
IUPAC Name |
2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-3-5-9-13(11)15(21)19-20-17(23)16(22)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,18,22)(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMCUSWKMDMUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218215.png)
![1-benzoyl-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5218218.png)

![2-chloro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5218225.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218230.png)



![N~2~-(4-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5218245.png)
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-N'-phenylthiourea](/img/structure/B5218253.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)
![ethyl 5-hydroxy-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B5218277.png)
